molecular formula C20H38O2 B1637179 Icos-2-enoic acid

Icos-2-enoic acid

Cat. No.: B1637179
M. Wt: 310.5 g/mol
InChI Key: FIKTURVKRGQNQD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

icos-2-enoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)

InChI Key

FIKTURVKRGQNQD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Icos-2-enoic acid can be synthesized through various methods, including the partial hydrogenation of polyunsaturated fatty acids. One common approach involves the selective hydrogenation of eicosapentaenoic acid, which contains multiple double bonds, to produce this compound with a single double bond at the second position. This process typically requires a catalyst, such as palladium on carbon, and controlled reaction conditions to achieve the desired selectivity.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of fish oils or other natural sources rich in polyunsaturated fatty acids. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to selectively reduce the number of double bonds in the fatty acid chains. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrogenation

The cis double bond undergoes catalytic hydrogenation to yield saturated eicosanoic acid (arachidic acid):
Reaction:
cis-icos-2-enoic acid+H2Pd/C or Nieicosanoic acid\text{cis-icos-2-enoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C or Ni}} \text{eicosanoic acid}

ParameterDetailsSource
CatalystPalladium on carbon (Pd/C) or Raney Ni
ConditionsH₂ gas (1–3 atm), 25–80°C
Yield>95%

Hydrogenation proceeds via syn addition, retaining stereochemical integrity until saturation. The reaction is critical for modifying lipid physical properties .

Oxidation Reactions

The α,β-unsaturated system is susceptible to oxidative cleavage:

Ozonolysis

Cleavage of the Δ² double bond produces formic acid and octadecanal, which oxidizes further to octadecanoic acid:
Reaction:
icos-2-enoic acidO3,Zn/H2OHCOOH+C18H36O2\text{this compound} \xrightarrow{\text{O}_3, \text{Zn/H}_2\text{O}} \text{HCOOH} + \text{C}_{18}\text{H}_{36}\text{O}_2

ParameterDetailsSource
ReagentsOzone, reductive workup (Zn/H₂O)
Key IntermediatesOzonide, aldehyde

Epoxidation

Peracid-mediated epoxidation forms a 2,3-epoxide:
Reaction:
icos-2-enoic acid+RCO3H2,3-epoxy-eicosanoic acid\text{this compound} + \text{RCO}_3\text{H} \rightarrow \text{2,3-epoxy-eicosanoic acid}

ParameterDetailsSource
Typical ReagentmCPBA (meta-chloroperbenzoic acid)
StereoselectivityRetains cis geometry

Halogenation

Electrophilic addition of halogens occurs at the double bond:

Reaction (Bromination):
icos-2-enoic acid+Br22,3-dibromo-eicosanoic acid\text{this compound} + \text{Br}_2 \rightarrow \text{2,3-dibromo-eicosanoic acid}

ParameterDetailsSource
MechanismAnti addition via bromonium ion
ConditionsCCl₄ or CH₂Cl₂, 0–25°C

The reaction is stereospecific, producing vicinal dibromides with defined configurations .

Isomerization

The cis double bond isomerizes to trans under thermal or catalytic conditions:

Reaction:
cis-icos-2-enoic acidΔ or I2trans-icos-2-enoic acid\text{cis-icos-2-enoic acid} \xrightarrow{\Delta \text{ or } I_2} \text{trans-icos-2-enoic acid}

ParameterDetailsSource
CatalystIodine, UV light, or thiyl radicals
EquilibriumFavors trans isomer at high temps

Esterification and Derivatization

The carboxylic acid group forms esters, amides, or salts:

Esterification Example:
icos-2-enoic acid+MeOHH+methyl icos-2-enoate\text{this compound} + \text{MeOH} \xrightarrow{\text{H}^+} \text{methyl icos-2-enoate}

ParameterDetailsSource
CatalystH₂SO₄ or DCC/DMAP
ApplicationsSurfactants, polymer precursors

Synthetic Routes

A plausible synthesis involves:

  • Alkyne Hydroamination: Form Δ²-alkyne via Cadiot-Chodkiewicz coupling.

  • Partial Hydrogenation: Use Lindlar’s catalyst to obtain cis-alkene .

  • Oxidation: Convert alcohol to acid via PDC/DMF .

Scientific Research Applications

Icos-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various long-chain fatty acid derivatives and as a model compound for studying fatty acid metabolism.

    Biology: this compound is used in studies related to lipid metabolism and the role of fatty acids in cellular processes.

    Medicine: Research on this compound includes its potential therapeutic effects in conditions related to lipid metabolism disorders and inflammation.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of icos-2-enoic acid involves its incorporation into cellular membranes and its role in modulating lipid metabolism. The double bond in this compound affects the fluidity and function of cell membranes, influencing various cellular processes. Additionally, this compound can be metabolized to produce signaling molecules that regulate inflammation and other physiological responses .

Comparison with Similar Compounds

    Oleic Acid: An 18-carbon monounsaturated fatty acid with a double bond at the ninth position.

    Eicosapentaenoic Acid: A 20-carbon polyunsaturated fatty acid with five double bonds.

    Arachidonic Acid: A 20-carbon polyunsaturated fatty acid with four double bonds.

Comparison:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Icos-2-enoic acid
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